molecular formula C18H19NO5 B610858 SJP-L-5 CAS No. 1286237-83-9

SJP-L-5

Cat. No. B610858
CAS RN: 1286237-83-9
M. Wt: 329.35
InChI Key: BVAOVMDHWBCWPH-UHFFFAOYSA-N
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Description

SJP-L-5 is a novel small-molecule compound that has been identified to inhibit HIV-1 infection . It is a nitrogen-containing, biphenyl compound .


Synthesis Analysis

The synthesis of SJP-L-5 was based on the dibenzocyclooctadiene lignan gomisin M2, an anti-HIV bioactive compound isolated from Schisandra micrantha A. C. Smith .


Chemical Reactions Analysis

SJP-L-5 has been found to inhibit HIV-1 infection by blocking the entry of the HIV-1 pre-integration complex (PIC) into the nucleus . It also inhibits the disassembly of HIV-1 particulate capsid in the cytoplasm of the infected cells .

Scientific Research Applications

1. Inhibition of HIV-1 Infection

SJP-L-5 has been identified as a potent inhibitor of HIV-1 infection. Studies have demonstrated that this compound interferes with the uncoating of the viral capsid, a critical step in the HIV replication process. Further research indicates that SJP-L-5 may also inhibit the completion of reverse transcription, a key stage in the viral life cycle. Notably, SJP-L-5 preferentially inhibits polypurine tract primed plus-strand DNA synthesis, impacting the formation of segmented plus-strand DNA and the loss of HIV DNA flap. This results in failure of both nuclear import and integration of the virus, highlighting SJP-L-5's potential as a non-nucleoside reverse transcriptase inhibitor (Zhang et al., 2018).

2. Blocking Viral DNA Nuclear Entry

Further research on SJP-L-5 revealed its ability to block the nuclear entry of viral DNA. This action is crucial in preventing the integration of the virus into the host genome, a critical step for viral replication. The study showed that SJP-L-5 impedes the disassembly of the HIV-1 capsid in the cytoplasm, thereby inhibiting the nuclear entry of the pre-integration complex (PIC). This finding underlines the multifaceted inhibitory action of SJP-L-5 on HIV-1 infection (Bai et al., 2015).

Mechanism of Action

The mechanism of action of SJP-L-5 involves blocking the entry of the HIV-1 pre-integration complex (PIC) into the nucleus . It also inhibits the disassembly of HIV-1 particulate capsid in the cytoplasm of the infected cells .

Safety and Hazards

SJP-L-5 has displayed relatively low cytotoxicity (50% cytotoxicity concentrations were greater than 200 μg/ml) and high antiviral activity against a variety of HIV strains .

properties

CAS RN

1286237-83-9

Product Name

SJP-L-5

Molecular Formula

C18H19NO5

Molecular Weight

329.35

IUPAC Name

Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3

InChI Key

BVAOVMDHWBCWPH-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SJP-L-5;  SJP L 5;  SJPL5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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